B1192891 INCB62079

INCB62079

Cat. No.: B1192891
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB62079 is a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor developed by Incyte Corporation. FGFR4 is a tyrosine kinase receptor implicated in hepatocellular carcinoma (HCC) and other cancers, particularly those driven by FGF19-FGFR4 signaling pathways . This compound was designed to target FGFR4 with high specificity, aiming to minimize off-target effects common to pan-FGFR inhibitors. Preclinical studies demonstrated its potent inhibition of FGFR4 autophosphorylation and downstream signaling, leading to tumor regression in FGF19-driven xenograft models .

Despite promising early results, this compound’s clinical development was terminated prematurely. Evidence suggests challenges related to safety and efficacy, such as dose-limiting toxicities or insufficient therapeutic window, which are common hurdles for FGFR4-targeted therapies . Its discontinuation highlights the high developmental barriers for FGFR4 inhibitors, a class with significant mechanistic promise but substantial clinical risks.

Properties

IUPAC Name

known

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB62079;  INCB-62079;  INCB 62079;  INCB062079;  INCB-062079;  INCB 062079; 

Origin of Product

United States

Comparison with Similar Compounds

Roblitinib (Novartis)

  • Mechanism : Selective FGFR4 inhibitor.
  • Status : Discontinued.
  • Both compounds were discontinued despite early enthusiasm, underscoring the difficulty of achieving target selectivity without compromising tolerability .

Fisogatinib (Blueprint Medicines)

  • Mechanism : Covalent FGFR4 inhibitor.
  • Key Findings : Fisogatinib showed partial responses in HCC patients with FGF19 overexpression but struggled with resistance mechanisms and toxicity profiles. Its stagnation contrasts with this compound’s outright termination, suggesting distinct but overlapping challenges in pharmacokinetic optimization .

Irpagratinib (ABSK011, AStellas Pharma)

  • Mechanism : FGFR4 inhibitor with improved selectivity.
  • Status : Active Phase II trials.
  • Key Findings : ABSK011 has advanced further than this compound, demonstrating a better safety profile and durable responses in HCC. Its success is attributed to structural optimizations reducing off-target kinase interactions, a critical improvement over earlier candidates like this compound .

Research Findings and Developmental Challenges

Efficacy in HCC

While this compound showed preclinical tumor regression, clinical responses were inconsistent. Fisogatinib reported partial responses in 15–20% of HCC patients, but progression-free survival remained short (<4 months). ABSK011’s Phase I data indicate higher response rates (30%) and longer duration, suggesting incremental but meaningful progress .

Mechanistic Insights

This compound’s failure underscores the complexity of FGF19-FGFR4 signaling in HCC. Compensatory pathways (e.g., EGFR or MET activation) often bypass FGFR4 inhibition, necessitating combination therapies—a strategy now being explored with ABSK011 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.